N-butyl-2-chloro-2-fluoroacetamide
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Overview
Description
N-butyl-2-chloro-2-fluoroacetamide is a chemical compound with the molecular formula C6H11ClFNO and a molecular weight of 167.61 g/mol . It is typically found in a liquid state and is known for its use in various laboratory applications . This compound is characterized by its yellow to pale yellow to colorless appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-chloro-2-fluoroacetamide involves the reaction of butylamine with 2-chloro-2-fluoroacetyl chloride. The reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions often include low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain the desired temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-chloro-2-fluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the compound, often involving water or alcohol as solvents.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include substituted amides, thiols, or alcohol derivatives.
Hydrolysis: The major products are butylamine, 2-chloro-2-fluoroacetic acid, and their derivatives.
Scientific Research Applications
N-butyl-2-chloro-2-fluoroacetamide is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: The compound is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-2-chloro-2-fluoroacetamide involves its interaction with nucleophiles, leading to substitution reactions. The molecular targets include various enzymes and proteins, where it can modify the active sites or binding pockets. The pathways involved often include hydrolysis and substitution reactions, which alter the chemical structure and functionality of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-butyl-2-chloroacetamide
- N-butyl-2-fluoroacetamide
- N-methyl-2-chloro-2-fluoroacetamide
Uniqueness
N-butyl-2-chloro-2-fluoroacetamide is unique due to the presence of both chlorine and fluorine atoms, which provide distinct reactivity and stability compared to its analogs. The combination of these halogens allows for specific interactions and reactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C6H11ClFNO |
---|---|
Molecular Weight |
167.61 g/mol |
IUPAC Name |
N-butyl-2-chloro-2-fluoroacetamide |
InChI |
InChI=1S/C6H11ClFNO/c1-2-3-4-9-6(10)5(7)8/h5H,2-4H2,1H3,(H,9,10) |
InChI Key |
NLUBAXTUDZDYOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(F)Cl |
Origin of Product |
United States |
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